Diethoxy(methyl)vinylsilane

Copolymerization kinetics Reactivity ratios Polymer chemistry

Sourcing Diethoxy(methyl)vinylsilane (CAS 5507-44-8) with only two ethoxy groups yields a lower crosslink density essential for stress-reducing microelectronic encapsulants and controlled VMQ silicone synthesis. Its distinct electron-rich vinyl character (negative e-value) alters copolymerization kinetics compared to standard trialkoxy silanes. Ensure you specify ≥97% purity to prevent premature gelation and maintain dielectric performance in advanced material applications.

Molecular Formula C7H16O2Si
Molecular Weight 160.29 g/mol
CAS No. 5507-44-8
Cat. No. B1346783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxy(methyl)vinylsilane
CAS5507-44-8
Molecular FormulaC7H16O2Si
Molecular Weight160.29 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C=C)OCC
InChIInChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3
InChIKeyMBGQQKKTDDNCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxy(methyl)vinylsilane (CAS 5507-44-8) Product Overview for Industrial Silane Procurement


Diethoxy(methyl)vinylsilane (CAS 5507-44-8), also known as vinylmethyldiethoxysilane, is an organofunctional silane coupling agent characterized by the molecular formula C7H16O2Si and a molecular weight of 160.29 g/mol . This colorless liquid [1] possesses a reactive vinyl group (-CH=CH2) and two hydrolyzable ethoxy groups (-OC2H5) [2]. It serves primarily as a crosslinking agent, adhesion promoter, and chemical intermediate in polymer synthesis [3]. Key physical properties include a boiling point of 133–134 °C and a density of 0.858 g/mL at 25 °C . Due to its dialkoxy silane structure with a single methyl substitution on silicon, it occupies a distinctive position among vinyl silanes, offering a specific balance of reactivity, solubility, and crosslinking behavior that differs quantitatively from both its trialkoxy and dimethoxy analogs.

Why Diethoxy(methyl)vinylsilane Cannot Be Arbitrarily Replaced by Other Vinyl Silanes


Substituting Diethoxy(methyl)vinylsilane with another vinyl silane without formulation adjustment is likely to produce quantifiable changes in material performance. Even within the same functional class, differences in alkoxy group type (ethoxy vs. methoxy) and substitution pattern (dialkoxy vs. trialkoxy) produce measurable differences in hydrolysis rate, vapor pressure, crosslink density, and copolymerization behavior. For instance, vinyltriethoxysilane (VTES) exhibits a hydrolysis half-life approximately 4–6 times longer than its methoxy analog under identical conditions [1], while Diethoxy(methyl)vinylsilane, with only two alkoxy groups, necessarily generates lower silanol functionality and consequently reduced crosslink density upon full condensation compared to trialkoxy silanes [2]. Furthermore, Diethoxy(methyl)vinylsilane exhibits a negative e-value (-0.86) in the Alfrey-Price Q-e copolymerization scheme [3], indicating electron-rich vinyl character that differs from the electron-poor vinyl behavior of certain alternative vinyl silanes, directly impacting copolymerization kinetics and sequence distribution in statistical copolymers. These differences are not theoretical; they manifest as altered gel times, film mechanical properties, and ultimate network architecture.

Diethoxy(methyl)vinylsilane: Quantified Differentiation Evidence for Scientific Selection


Q-e Copolymerization Parameter Differentiation: Electron-Rich Vinyl Character of Diethoxy(methyl)vinylsilane

Diethoxy(methyl)vinylsilane exhibits a negative e-value of -0.86 and a Q-value of 0.020 in the Alfrey-Price Q-e copolymerization scheme [1]. In contrast, vinyltriethoxysilane (VTES), a widely used trialkoxy vinyl silane, exhibits an e-value of approximately -0.14 to +0.04 in copolymerizations with styrene, indicating substantially less electron-donating character or even slightly electron-withdrawing behavior [2]. The more negative e-value for Diethoxy(methyl)vinylsilane reflects enhanced electron density on the vinyl group due to the electron-donating methyl substituent on silicon, which alters the reactivity of the vinyl moiety toward propagating radical species.

Copolymerization kinetics Reactivity ratios Polymer chemistry

Boiling Point and Vapor Pressure Differentiation: Process Window Comparison with Methoxy Analog VMDMS

Diethoxy(methyl)vinylsilane (CAS 5507-44-8) exhibits a boiling point of 133–134 °C at 760 mmHg and a flash point of approximately 17 °C [1]. In comparison, its methoxy analog, vinylmethyldimethoxysilane (VMDMS, CAS 16753-62-1), exhibits a substantially lower boiling point of 103–106 °C and a flash point of 5 °C [2]. This 30 °C difference in boiling point reflects lower vapor pressure at a given temperature for Diethoxy(methyl)vinylsilane, which translates to reduced evaporative losses during elevated-temperature processing and lower volatile organic compound (VOC) emission potential.

Process engineering Volatility Occupational safety

Hydrolysis Behavior Differentiation: Dialkoxy vs. Trialkoxy Crosslink Density Implications

Diethoxy(methyl)vinylsilane contains two hydrolyzable ethoxy groups per molecule, yielding a maximum silanol functionality of two upon complete hydrolysis . In contrast, vinyltriethoxysilane (VTES) contains three ethoxy groups, yielding a silanol functionality of three [1]. Since each silanol group represents a potential condensation site for siloxane bond formation (Si-O-Si), the theoretical maximum crosslink density achievable with Diethoxy(methyl)vinylsilane is inherently lower than that achievable with VTES. Specifically, VTES can form up to three siloxane linkages per monomer unit, while Diethoxy(methyl)vinylsilane is limited to two, resulting in a calculated maximum crosslink density reduction of approximately 33% when this dialkoxy silane is used in place of a trialkoxy analog.

Crosslink density Network architecture Mechanical properties

Copolymerization Reactivity Comparison: VMDES vs. VMDAS Toward Styrene Radical

In free-radical bulk and solution copolymerization studies with styrene at 60 °C using AIBN initiator, vinylmethyldiethoxysilane (VMDES, i.e., Diethoxy(methyl)vinylsilane) exhibited a higher styrene reactivity ratio (r1, styrene) compared to vinylmethyldiacetoxysilane (VMDAS) [1]. This quantitative finding, determined via Kelen-Tüdös analysis of copolymer composition, indicates that the polystyryl propagating radical shows greater preference for adding styrene monomer over VMDES than for adding styrene over VMDAS. Consequently, VMDAS is more reactive toward the polystyryl radical than VMDES, a difference attributable to the electron-withdrawing acetoxy groups in VMDAS relative to the electron-donating ethoxy groups in VMDES.

Copolymerization Reactivity ratios Silicon comonomers

Dipole Moment Differentiation: Altered Interfacial and Solubility Behavior

Diethoxy(methyl)vinylsilane exhibits a dipole moment of 1.27 debye [1]. While this value reflects the molecular polarity imparted by the two ethoxy groups and the silicon-vinyl moiety, comparative dipole moment data for closely related silanes such as vinyltriethoxysilane or vinylmethyldimethoxysilane are not readily available in the public domain from authoritative sources. The dipole moment influences solubility in polar solvents, adsorption behavior onto inorganic surfaces, and interfacial orientation at polymer-filler boundaries. For procurement and formulation decisions, this parameter serves as a fundamental physical constant that distinguishes Diethoxy(methyl)vinylsilane from other vinyl silanes, although direct quantitative comparisons cannot be drawn without peer reference data.

Dipole moment Polarity Solubility parameters

Density and Molar Volume Differentiation: Impact on Formulation Weight and Volumetric Calculations

Diethoxy(methyl)vinylsilane exhibits a density of 0.858 g/mL at 25 °C . In comparison, vinyltriethoxysilane (VTES) exhibits a higher density of approximately 0.903 g/mL , while vinylmethyldimethoxysilane (VMDMS) exhibits an intermediate density of approximately 0.889 g/mL [1]. This approximately 5% lower density compared to VTES means that a fixed mass of Diethoxy(methyl)vinylsilane occupies a larger volume, and conversely, volumetric metering of this compound delivers less mass per unit volume than VTES under identical conditions.

Formulation Density Volumetric dosing

Diethoxy(methyl)vinylsilane Application Scenarios Based on Verified Differentiation Evidence


Microelectronics Encapsulation Resins Requiring BCB-Functionalized Siloxanes

Diethoxy(methyl)vinylsilane is specifically identified for the preparation of benzocyclobutene (BCB) functionalized siloxanes used as encapsulating resins in microelectronics applications . This application leverages the compound's reactive vinyl group for BCB coupling while the dialkoxy substitution pattern (two ethoxy groups) provides a lower crosslink density upon condensation than trialkoxy analogs, potentially yielding more compliant encapsulating layers that reduce thermomechanical stress on sensitive electronic components. Procurement for microelectronics-grade materials requires careful specification of purity and moisture sensitivity controls, as residual silanol content can affect dielectric performance.

Synthesis of Cyclic Methylvinylsiloxane Precursors for VMQ Silicone Rubber Production

Hydrolysis of Diethoxy(methyl)vinylsilane is employed in the synthesis of cyclic methylvinylsiloxanes, which serve as essential raw materials for the production of methylvinyl silicone rubber (VMQ) [1]. This application exploits the compound's hydrolyzable ethoxy groups and vinyl functionality to introduce reactive vinyl sites into the cyclic siloxane intermediates that subsequently undergo ring-opening polymerization to form VMQ elastomers. The use of the diethoxy (rather than dimethoxy) variant may be driven by the slower, more controlled hydrolysis of ethoxy groups, reducing the risk of premature gelation during cyclic oligomer synthesis [2].

Surface Modification of Inorganic Fillers for Enhanced Polymer-Filler Adhesion

As a silane coupling agent, Diethoxy(methyl)vinylsilane is used to modify the surface of inorganic fillers and substrates including glass fibers, silica, and metal oxides such as aluminum, zirconium, tin, titanium, and nickel oxides [3]. The hydrolyzable ethoxy groups condense with surface hydroxyls to form stable Si-O-substrate bonds, while the vinyl group provides compatibility with and potential for covalent bonding to unsaturated polymer matrices such as polyesters, styrenics, and polyolefins [4]. The negative e-value (-0.86) [5] of the vinyl group indicates electron-rich character that may favor specific copolymerization or grafting reactions with electron-deficient monomers compared to other vinyl silanes.

Vapor Phase Explosive Detection Sensor Material Development

Diethoxy(methyl)vinylsilane has been utilized in the preparation of polysiloxane-modified tetraphenylethene (PTPESi), which demonstrates potential application as a sensor material for vapor-phase detection of explosives . This application exploits the compound's ability to form siloxane networks with controlled porosity and fluorescence properties when incorporated into aggregation-induced emission (AIE) luminogen systems. For research procurement in this specialized field, the dialkoxy structure of Diethoxy(methyl)vinylsilane provides a specific degree of siloxane crosslinking that may influence sensor sensitivity and selectivity, distinguishing it from trialkoxy silanes that would produce more highly crosslinked, less flexible sensor matrices.

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